2-(3-Chloropyrazin-2-yl)acetonitrile

Descripción general

Descripción

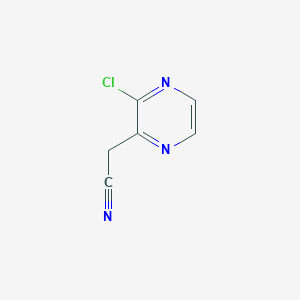

2-(3-Chloropyrazin-2-yl)acetonitrile is a chemical compound belonging to the class of pyrazine derivatives It is characterized by the presence of a chlorinated pyrazine ring attached to an acetonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloropyrazine with acetonitrile in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 2-(3-Chloropyrazin-2-yl)acetonitrile may involve large-scale chlorination processes followed by purification steps to ensure high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Chloropyrazin-2-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different pyrazine-based compounds .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-(3-Chloropyrazin-2-yl)acetonitrile exhibits notable biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Effects : The structural similarity to other bioactive compounds allows it to interact with biological targets involved in inflammation pathways .

Applications in Medicinal Chemistry

The compound's unique structure enables its application in drug discovery and development:

- Protein Interaction Studies : Interaction studies have highlighted the potential of this compound to bind with proteins and nucleic acids, which is crucial for understanding its mechanism of action and therapeutic potential.

- Enzyme Inhibition : Molecular docking simulations suggest that this compound may effectively inhibit certain enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct advantages and applications:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Chloro-3-pyridinecarbonitrile | Pyridine ring with a nitrile group | Antimicrobial properties |

| 6-Chloropyrazine | Chlorinated pyrazine without acetonitrile | Insecticidal activity |

| 4-Amino-5-chloropyrazine | Amino group substitution on pyrazine | Antiparasitic effects |

| 3-Cyanopyridine | Cyanide group on pyridine | Antifungal properties |

This table illustrates how the unique combination of a chlorinated pyrazine structure with an acetonitrile side chain enhances the reactivity and biological profile of this compound compared to its analogs.

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

- Antimicrobial Activity Study : A study demonstrated that pyrazine derivatives exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus.

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that certain derivatives could inhibit pro-inflammatory cytokines, suggesting therapeutic potential in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloropyrazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chlorinated pyrazine ring can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

- 2-(6-Chloropyrazin-2-yl)acetonitrile

- 3-Chloropyrazine-2-carboxamide

- 2-Chloropyrazine-3-carboxylic acid

Comparison: Compared to similar compounds, 2-(3-Chloropyrazin-2-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group.

Actividad Biológica

2-(3-Chloropyrazin-2-yl)acetonitrile is a pyrazine derivative recognized for its potential biological activities and interactions with various biomolecules. This compound has gained attention in medicinal chemistry due to its promising applications in drug development and therapeutic interventions.

- IUPAC Name : this compound

- Molecular Formula : C6H4ClN3

- Molecular Weight : 153.57 g/mol

- CAS Number : 914360-88-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorinated pyrazine ring facilitates various chemical interactions, which can influence cellular pathways and biological responses. However, detailed studies are required to elucidate the exact mechanisms involved.

Biological Activities

Recent research indicates that this compound exhibits a range of biological activities:

-

Antiparasitic Activity :

- In vitro studies have demonstrated that compounds similar to this compound possess significant antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). These studies suggest that derivatives can inhibit parasite growth and may serve as potential therapeutic agents .

- Inhibition of Heat Shock Protein 90 (HSP90) :

-

Potential Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further investigation is needed to confirm these effects across different microbial strains.

Case Study 1: Antiparasitic Efficacy

In a study involving mice infected with T. brucei, administration of compounds related to this compound resulted in significant reductions in parasitemia levels. Mice treated with these compounds exhibited improved survival rates compared to untreated controls, indicating the potential for development as an antiparasitic agent .

Case Study 2: Cancer Treatment Potential

Research focusing on HSP90 inhibition revealed that analogs of this compound demonstrated effective binding affinity to HSP90, leading to reduced tumor growth in xenograft models. The compounds were well-tolerated, with minimal toxicity observed at therapeutic doses .

Comparative Analysis with Related Compounds

Propiedades

IUPAC Name |

2-(3-chloropyrazin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOUXNLAVKGTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551760 | |

| Record name | (3-Chloropyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914360-88-6 | |

| Record name | (3-Chloropyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.